Spectroscopic Characterization of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole: A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Spectroscopic Characterization of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole: A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Executive Summary
2-Chloro-4-(phenoxymethyl)-1,3-thiazole (CAS: 1872492-22-2) [1] is a synthetic organic compound featuring a halogenated thiazole heterocycle linked to a phenoxy group via a methylene bridge. Thiazole derivatives are highly privileged pharmacophores in drug discovery, frequently utilized for their bioisosteric properties and ability to modulate diverse biological targets.
This whitepaper provides a rigorous, causality-driven breakdown of the spectroscopic properties (NMR, IR, and Mass Spectrometry) of this molecule. Designed for analytical chemists and drug development professionals, this guide synthesizes theoretical structural analysis with field-proven experimental protocols to establish a self-validating framework for structural elucidation.
Structural Analysis & Causality
To accurately predict and interpret the spectral data of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole ( C10H8ClNOS , MW: 225.69 g/mol ), we must deconstruct the molecule into its three interactive domains [2]:
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The 2-Chlorothiazole Core: A highly electron-deficient heteroaromatic system. The electronegative chlorine atom at C2, combined with the nitrogen and sulfur atoms, exerts a strong inductive pull, deshielding adjacent nuclei.
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The Methylene Bridge ( −CH2− ): Positioned between the thiazole ring and an oxygen atom. This dual-attachment subjects the protons to both magnetic anisotropy (from the aromatic ring) and strong inductive electron withdrawal (from the oxygen).
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The Phenoxy Group ( −O−Ph ): The ether oxygen acts as a π -electron donor to the phenyl ring via resonance, which selectively shields the ortho and para protons relative to the meta protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Chemical Shifts
In 1H NMR, the methylene protons are the most diagnostic aliphatic feature. Because they are sandwiched between an aromatic thiazole ring and an electronegative oxygen atom, they experience profound deshielding, shifting downfield to approximately 5.10 ppm [2]. The thiazole C5 proton appears as a distinct singlet near 7.25 ppm ; it lacks neighboring protons for scalar coupling and is heavily deshielded by the adjacent sulfur and nitrogen atoms. The phenoxy protons exhibit a classic multiplet pattern dictated by the resonance-donating effect of the ether oxygen, which pushes electron density into the ortho and para positions.
In 13C NMR, the carbon directly attached to the chlorine (C2) and the carbon attached to the oxygen (C1') are significantly deshielded, appearing >150 ppm due to the inductive effect of the heteroatoms [2].
Quantitative Data Summaries
Table 1: Predicted 1H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality / Assignment |
| −CH2−O− | 5.10 | Singlet (s) | 2H | Deshielded by adjacent O and thiazole ring. |
| Phenyl ortho | 6.95 | Doublet (d) / Multiplet | 2H | Shielded by resonance from ether oxygen. |
| Phenyl para | 6.98 | Triplet (t) / Multiplet | 1H | Shielded by resonance from ether oxygen. |
| Thiazole C5-H | 7.25 | Singlet (s) | 1H | Deshielded by N, S heteroatoms; no adjacent protons. |
| Phenyl meta | 7.28 | Triplet (t) / Multiplet | 2H | Unaffected by oxygen resonance; standard aromatic shift. |
Table 2: Predicted 13C NMR Assignments (100 MHz, CDCl3 )
| Carbon Domain | Chemical Shift ( δ , ppm) | Causality / Assignment |
| Methylene ( −CH2− ) | 65.0 - 67.0 | Aliphatic carbon directly bound to oxygen. |
| Phenyl ortho / para | 114.0 / 121.0 | Shielded by +M effect of the ether oxygen. |
| Thiazole C5 | 116.0 | Aromatic methine carbon adjacent to sulfur. |
| Phenyl meta | 129.5 | Standard aromatic carbon. |
| Thiazole C2 / C4 | 151.0 / 153.0 | Quaternary carbons bound to Cl and −CH2− , respectively. |
| Phenyl ipso (C1') | 158.0 | Quaternary carbon directly bound to the ether oxygen. |
Infrared (IR) Spectroscopy
Infrared spectroscopy validates the functional groups through their vibrational modes. The absence of O−H or N−H stretches (>3200 cm−1 ) confirms the fully substituted nature of the heteroatoms. The most critical diagnostic band is the asymmetric C−O−C stretch, which is characteristic of alkyl aryl ethers [2].
Table 3: Key IR Absorption Bands (ATR-FTIR)
| Wavenumber ( cm−1 ) | Intensity | Assignment | Causality |
| 3100 - 3000 | Weak | Aromatic C−H stretch | sp2 hybridized C−H bonds require higher energy to stretch. |
| 2950 - 2850 | Weak | Aliphatic C−H stretch | sp3 hybridized C−H bonds of the methylene bridge. |
| 1600, 1585, 1495 | Medium | C=C & C=N stretch | Ring breathing modes of the phenyl and thiazole rings. |
| 1240 | Strong | Asymmetric C−O−C stretch | High dipole moment change during alkyl-aryl ether vibration. |
| 750 | Strong | C−Cl stretch | Heavy chlorine atom reduces the vibrational frequency. |
Mass Spectrometry (MS)
Electron Ionization (EI-MS) at 70 eV provides a robust fragmentation fingerprint for structural validation [3].
Isotopic Signatures and Fragmentation Causality
The presence of a single chlorine atom dictates a strict 3:1 isotopic ratio for the molecular ion [M]∙+ at m/z 225 ( 35Cl ) and m/z 227 ( 37Cl ).
The dominant fragmentation pathway is the α -cleavage of the ether linkage. The loss of a phenoxy radical ( ∙OPh , 93 Da) yields a highly stable thiazolyl-methyl cation at m/z 132. This fragment is exceptionally abundant because the positive charge is resonance-stabilized by the adjacent aromatic thiazole ring [3]. Alternatively, inductive cleavage can yield the phenol radical cation at m/z 94.
Caption: Mass Spectrometry Fragmentation Pathways of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole.
Experimental Workflows & Protocols
To ensure reproducibility and high-fidelity data, the following self-validating protocols must be strictly adhered to.
Caption: Standardized Analytical Workflow for Spectroscopic Characterization.
Protocol A: High-Resolution NMR Acquisition
Causality Check: Moisture introduces a broad H2O peak (~1.56 ppm in CDCl3 ) which can obscure aliphatic signals. Thorough desiccation is mandatory.
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Preparation: Dry 15 mg of 2-Chloro-4-(phenoxymethyl)-1,3-thiazole under high vacuum for 2 hours.
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Solubilization: Dissolve the dried compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.
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Acquisition: Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of CDCl3 , and shim the magnet (Z1-Z4).
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Parameters:
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1H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.
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13C NMR: 1024 scans, 30° pulse angle, WALTZ-16 proton decoupling, 2-second relaxation delay.
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Processing: Apply a Fourier Transform with an exponential window function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ). Phase and baseline correct the spectra manually.
Protocol B: ATR-FTIR Spectroscopy
Causality Check: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, preventing moisture absorption and polymorphic phase changes during sample prep.
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Background: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4000–400 cm−1 , 4 cm−1 resolution) to subtract atmospheric CO2 and water vapor.
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Loading: Place 1–2 mg of the solid analyte directly onto the center of the crystal.
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Compression: Lower the pressure anvil until the software indicates optimal contact (preventing air gaps that reduce signal intensity).
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Acquisition: Acquire 32 scans. Apply an ATR correction algorithm during post-processing to adjust for depth-of-penetration variations across the wavelength spectrum.
Protocol C: GC-EI-MS Analysis
Causality Check: Electron Ionization (EI) is a "hard" ionization technique. Unlike ESI, EI imparts excess internal energy (70 eV), driving the reproducible fragmentation required to observe the diagnostic m/z 132 ion.
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Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane ( CH2Cl2 ).
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Injection: Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250°C).
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Separation: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.
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Ionization & Detection: Transfer the eluent into the MS source (Source Temp: 230°C). Apply 70 eV electron bombardment. Scan the mass analyzer from m/z 50 to 400.
